Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)-
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Overview
Description
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trifluoromethyl group and a hydroxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzoic acid with an appropriate amine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the hydroxy and amino groups.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Contains a hydroxy group but differs in the position of the trifluoromethyl group.
Uniqueness
Benzoic acid, 2-((4-hydroxy-3-(trifluoromethyl)phenyl)amino)- is unique due to the combination of the trifluoromethyl group, hydroxy group, and amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .
Properties
CAS No. |
39062-72-1 |
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Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
2-[4-hydroxy-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-7-8(5-6-12(10)19)18-11-4-2-1-3-9(11)13(20)21/h1-7,18-19H,(H,20,21) |
InChI Key |
HCZJTVVRDYJDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
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